Mipafox (N,N'-diisopropylphosphorodiamidic fluoride, CAS 371-86-8) is a specialized organophosphorus compound primarily procured as a biochemical reference standard and selective enzyme inhibitor. Unlike bulk industrial organophosphates, mipafox is utilized in neurotoxicology and enzymology to study organophosphate-induced delayed neuropathy (OPIDN). It acts as an irreversible, "aging" inhibitor of neuropathy target esterase (NTE). Its physical state as a crystalline solid at room temperature (melting point 65 °C) and exceptionally low vapor pressure (0.001 mm Hg) provide distinct handling profiles compared to highly volatile liquid analogs .
Generic substitution with other fluorophosphates, such as diisopropyl fluorophosphate (DFP), compromises assay standardization and laboratory safety. While DFP also induces OPIDN, it is a highly volatile liquid that presents severe inhalation hazards and lacks the precise selectivity window required for differential esterase assays. In the universally accepted Johnson assay for NTE activity, the target enzyme is strictly defined biochemically as the fraction of phenyl valerate hydrolysis that is resistant to 40 µM paraoxon but completely inhibited by 50 µM mipafox [1]. Substituting mipafox with DFP or general serine protease inhibitors like PMSF invalidates this established diagnostic baseline, leading to irreproducible toxicological data.
In standard neurotoxicology assays, NTE activity is biochemically defined by its differential response to specific inhibitors. Mipafox serves as the definitive positive control for NTE inhibition. Research demonstrates that NTE is specifically quantified as the esterase fraction insensitive to 40 µM paraoxon but fully sensitive to 50 µM mipafox[1]. General inhibitors like PMSF show significantly lower potency (IC50 ~12,000 nM) and poor selectivity (only 7-fold preference) compared to the definitive mipafox baseline[1].
| Evidence Dimension | Concentration required for definitive NTE assay isolation |
| Target Compound Data | 50 µM Mipafox (fully inhibits NTE) |
| Comparator Or Baseline | 40 µM Paraoxon (fails to inhibit NTE) / PMSF (poor selectivity) |
| Quantified Difference | Mipafox provides the absolute cutoff for NTE activity against paraoxon-resistant background. |
| Conditions | Phenyl valerate hydrolysis assay (Johnson protocol) |
Procurement of mipafox is strictly necessary to perform the globally recognized standard assay for Neuropathy Target Esterase activity.
Mipafox offers a critical handling advantage over its closest structural analog, DFP. While both are diisopropyl-substituted fluorophosphates, DFP is a highly volatile liquid at room temperature, presenting an extreme inhalation hazard. In contrast, mipafox is a crystalline solid with a melting point of 65 °C and an exceptionally low vapor pressure of 0.001 mm Hg at 15 °C . DFP exhibits a vapor pressure of 0.58 mm Hg at 20 °C [1], making it nearly 600 times more volatile. This physical property drastically reduces the risk of accidental vapor exposure during standard laboratory weighing and formulation.
| Evidence Dimension | Vapor Pressure and Physical State |
| Target Compound Data | Solid, Vapor Pressure = 0.001 mm Hg (at 15 °C) |
| Comparator Or Baseline | DFP (Highly volatile liquid, Vapor Pressure = 0.58 mm Hg at 20 °C) |
| Quantified Difference | Mipafox is a solid with ~600-fold lower vapor pressure than liquid DFP. |
| Conditions | Standard laboratory ambient conditions (15-20 °C) |
The solid state and low volatility of mipafox significantly lower inhalation exposure risks during reagent preparation compared to liquid DFP.
Mipafox is utilized to establish baseline inhibition kinetics for the wild-type NTE catalytic domain (wtNEST) and its mutant variants. Quantitative kinetic studies show that mipafox exhibits a bimolecular rate constant of inhibition (ki) of 4.36 × 10^3 M-1min-1 against wtNEST, with an IC50 of 7.95 µM [1]. While DFP exhibits a higher ki (3.75 × 10^4 M-1min-1), mipafox's specific kinetic profile is the established reference standard for evaluating how motor neuron disease-related mutations (e.g., R890H, M1012V) alter organophosphate susceptibility [1].
| Evidence Dimension | Bimolecular rate constant of inhibition (ki) against wtNEST |
| Target Compound Data | ki = 4.36 × 10^3 M-1min-1 (IC50 = 7.95 µM) |
| Comparator Or Baseline | DFP (ki = 3.75 × 10^4 M-1min-1, IC50 = 0.92 µM) |
| Quantified Difference | Mipafox provides a distinct, highly characterized kinetic baseline that is less aggressive than DFP, allowing for precise measurement of mutant enzyme resistance. |
| Conditions | 20-minute incubation with recombinant wild-type NTE catalytic domain |
Researchers studying hereditary spastic paraplegias and OPIDN require mipafox's specific kinetic profile to benchmark mutant enzyme variants against historical literature.
Mipafox is the mandatory selective inhibitor used in the Johnson assay to quantify NTE activity in brain tissue, neuroblastoma cell lines, and blood samples. It is used in tandem with paraoxon to differentiate NTE from other esterases, directly relying on the 50 µM selective inhibition window[1].
Used as a positive control in in vivo and in vitro models to induce and study the mechanisms of OPIDN. It reliably causes the 'aging' of NTE without the immediate, overwhelming acute cholinergic toxicity seen with highly volatile nerve agents like DFP, owing to its distinct kinetic profile [2].
Employed as a reference compound in selectivity panels when developing novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. Mipafox helps verify that new drug candidates do not possess off-target neuropathic liability against NTE, leveraging its established baseline data [1].
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